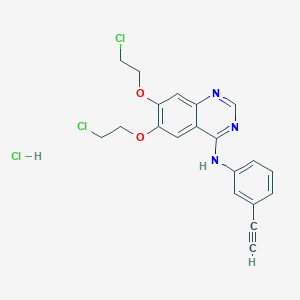

6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride

Vue d'ensemble

Description

6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride is a synthetic organic compound belonging to the quinazoline family. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of targeted cancer therapies. Its structure features a quinazoline core, which is a common scaffold in many biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride typically involves multiple steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the 2-Chloroethoxy Groups: The 6,7-positions on the quinazoline ring are functionalized with 2-chloroethoxy groups via nucleophilic substitution reactions. This step often involves the use of 2-chloroethanol and a suitable base like potassium carbonate.

Attachment of the Ethynylphenyl Group: The N-(3-ethynylphenyl) group is introduced through a coupling reaction, such as a Sonogashira coupling, involving an aryl halide and a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.

Reduction: Reduction reactions can target the quinazoline core or the ethynyl group, potentially yielding dihydroquinazoline derivatives or alkenyl/alkyl analogs.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.

Major Products

Oxidation: Carbonyl derivatives such as ketones or aldehydes.

Reduction: Dihydroquinazoline derivatives or alkenyl/alkyl analogs.

Substitution: Functionalized quinazoline derivatives with various substituents replacing the chloroethoxy groups.

Applications De Recherche Scientifique

Cancer Therapy

6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride has been investigated for its potential as an EGFR inhibitor. EGFR plays a critical role in the proliferation and survival of cancer cells, particularly in non-small cell lung cancer (NSCLC). In vitro studies have demonstrated that compounds with similar structures can inhibit tumor growth by blocking the signaling pathways activated by EGFR .

Structure-Activity Relationship Studies

Research involving this compound contributes to understanding the structure-activity relationship (SAR) of quinazoline derivatives. By modifying the chemical structure, researchers can evaluate how changes impact biological activity, toxicity, and pharmacokinetics. This is crucial for the development of more effective and selective anticancer agents .

Drug Development

The compound's similarity to erlotinib positions it as a candidate for developing new drugs targeting EGFR mutations associated with resistance to existing therapies. Case studies indicate that modifications in the quinazoline scaffold can enhance potency against resistant cancer cell lines .

Proteomics Research

As indicated by its availability for purchase from various suppliers, this compound is utilized in proteomics research to study protein interactions and signaling pathways influenced by EGFR and related proteins. It can serve as a tool for elucidating mechanisms of drug action and resistance in cancer cells .

Case Studies

Mécanisme D'action

The mechanism of action of 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride involves the inhibition of kinase enzymes. Kinases are responsible for the phosphorylation of proteins, a key step in many signaling pathways. By binding to the ATP-binding site of kinases, this compound prevents the phosphorylation process, thereby disrupting the signaling pathways that lead to cell proliferation and survival. This mechanism is particularly effective in cancer cells, which often rely on overactive kinase signaling for growth.

Comparaison Avec Des Composés Similaires

Similar Compounds

Gefitinib: Another quinazoline-based kinase inhibitor used in the treatment of non-small cell lung cancer.

Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor (EGFR) and is used in cancer therapy.

Lapatinib: A dual kinase inhibitor targeting both EGFR and HER2, used in breast cancer treatment.

Uniqueness

6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride is unique due to its specific functional groups, which confer distinct binding properties and potentially different kinase selectivity compared to other quinazoline-based inhibitors. The presence of the ethynyl group, in particular, may enhance its binding affinity and specificity, making it a promising candidate for further development in targeted cancer therapies.

Activité Biologique

6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is structurally related to other quinazoline derivatives known for their therapeutic properties, including anti-cancer and anti-inflammatory effects.

Chemical Structure

The molecular formula of this compound is . Its structural characteristics include:

- Quinazoline core : A bicyclic structure that is significant for its biological activity.

- Chloroethoxy side chains : These groups enhance solubility and bioavailability.

- Ethynylphenyl moiety : This component is often associated with increased potency against various cancer cell lines.

The biological activity of this compound primarily revolves around its ability to inhibit specific kinases involved in cancer cell proliferation. Kinase inhibition leads to:

- Cell cycle arrest : Prevents cancer cells from progressing through the cell cycle.

- Induction of apoptosis : Triggers programmed cell death in malignant cells.

- Inhibition of angiogenesis : Reduces the formation of new blood vessels that supply tumors.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

| Study | Cell Lines Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 (Lung) | 0.5 | EGFR inhibition | |

| MCF-7 (Breast) | 0.8 | Apoptosis induction | |

| HeLa (Cervical) | 0.6 | Cell cycle arrest |

These findings indicate a promising profile for this compound as a potential therapeutic agent in various cancers.

Case Studies

- A549 Cell Line Study : In a recent study involving A549 lung cancer cells, treatment with the compound resulted in significant decreases in cell viability and induced apoptosis through caspase activation pathways. The study concluded that this compound could be further developed as a targeted therapy for lung cancer.

- MCF-7 Breast Cancer Model : Another investigation focused on MCF-7 breast cancer cells demonstrated that the compound not only inhibited cell growth but also altered the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax, suggesting a mechanism involving mitochondrial pathways.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate half-life and clearance rates. Toxicity assessments have shown that while the compound exhibits potent anticancer effects, it also has dose-dependent toxicity in non-cancerous cells, necessitating careful dosage optimization.

Propriétés

IUPAC Name |

6,7-bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N3O2.ClH/c1-2-14-4-3-5-15(10-14)25-20-16-11-18(26-8-6-21)19(27-9-7-22)12-17(16)23-13-24-20;/h1,3-5,10-13H,6-9H2,(H,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJCPYXGLTWKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCCl)OCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596531 | |

| Record name | 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183320-00-5 | |

| Record name | 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.